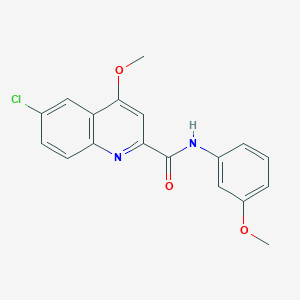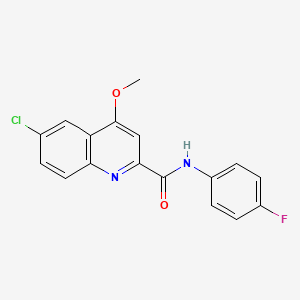
6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide is a synthetic organic compound with a molecular formula of C16H12ClFN2O2. It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Safety and Hazards
This compound should be handled with care. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyquinoline and 4-fluoroaniline.
Chlorination: The quinoline ring is chlorinated at the 6-position using a chlorinating agent such as thionyl chloride.
Amidation: The chlorinated quinoline is then reacted with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide has various applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Chemical Biology: Employed in the design and synthesis of novel bioactive molecules.
Pharmaceutical Development: Investigated for its potential therapeutic applications and drug development.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or proteins involved in inflammation, cancer, or microbial growth.
Pathways: The compound can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-N-(4-fluorophenyl)picolinamide
- 6-chloro-N-(4-fluorophenyl)-2-pyridinecarboxamide
- 6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline
Uniqueness
6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-16-9-15(21-14-7-2-10(18)8-13(14)16)17(22)20-12-5-3-11(19)4-6-12/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWKCVQJMRVNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
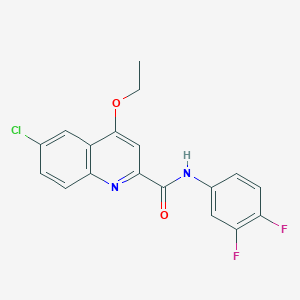
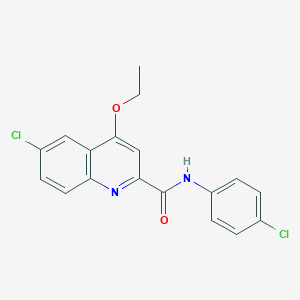


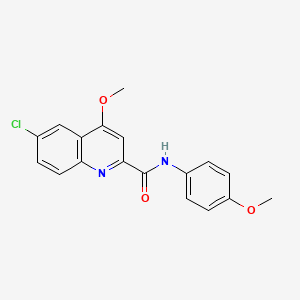
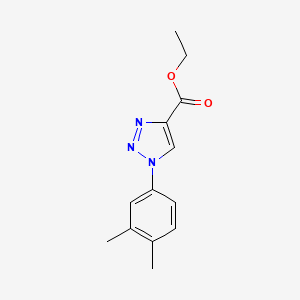

![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)

